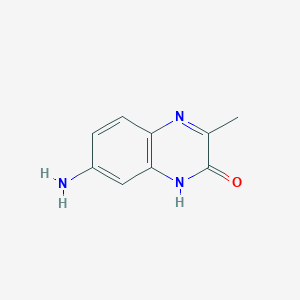

7-Amino-3-methyl-2-quinoxalinol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,10H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHAAEQYIMWJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)N)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327342 | |

| Record name | 7-Amino-3-methyl-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69904-08-1 | |

| Record name | 7-Amino-3-methyl-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategic Approaches for the Synthesis of 7-Amino-3-methyl-2-quinoxalinol

The primary and most established route for synthesizing the quinoxalin-2-one scaffold is the condensation reaction between an appropriately substituted o-phenylenediamine (B120857) and an α-keto acid or its ester. For the specific synthesis of this compound, the strategic starting materials would be 1,2,4-triaminobenzene and a pyruvic acid derivative, such as sodium pyruvate (B1213749).

The reaction mechanism involves the initial nucleophilic attack of one amino group of the diamine onto the α-keto carbon of the pyruvate, followed by an intramolecular cyclization via condensation, leading to the formation of the heterocyclic quinoxalinol ring. The presence of the third amino group at the 7-position on the benzene (B151609) ring is a critical consideration for this synthesis.

A common synthetic procedure, adapted from the synthesis of analogous compounds like 3-methyl-2-quinoxalinol, involves reacting the substituted o-phenylenediamine and sodium pyruvate in an acidic medium, typically aqueous acetic acid, at room temperature. chemicalbook.com The product often precipitates from the reaction mixture and can be purified by recrystallization.

Table 1: Key Reactants for the Synthesis of this compound

| Reactant | Role | Structure |

|---|---|---|

| 1,2,4-Triaminobenzene | Aromatic diamine precursor | C₆H₉N₃ |

This foundational synthetic strategy provides a high-yield and straightforward pathway to the core structure of this compound, setting the stage for further chemical modifications.

Derivatization and Analog Generation Strategies

The this compound scaffold possesses multiple reactive sites, making it an excellent candidate for derivatization to generate a wide array of analogs. The key points for modification are the amino group at the C7 position, the lactam nitrogen (N1), and the hydroxyl group of the enol tautomer at the C2 position. These sites allow for the introduction of diverse functional groups, which can modulate the molecule's chemical and physical properties. ontosight.ai

Regioselective Functionalization Techniques

Achieving regioselectivity is paramount when functionalizing a molecule with multiple potential reaction sites. For this compound, the primary sites for electrophilic substitution are the C5, C6, and C8 positions on the benzene ring, as well as the exocyclic amino group. The inherent directing effects of the existing substituents (amino, methyl, and hydroxyl/oxo groups) play a significant role in determining the outcome of these reactions.

The amino group at C7 is a strong activating group and ortho-, para-director, making the C6 and C8 positions susceptible to electrophilic attack. Conversely, the quinoxalinone ring itself can influence reactivity. Advanced techniques such as directed metalation can offer precise control over functionalization. This strategy involves using a directing group to deliver a metalating agent (like an organolithium reagent) to a specific position, which is then quenched with an electrophile. nih.gov While specific applications to this compound are not widely documented, the principles of directed metalation-group migration are transferable from similar heterocyclic systems like 7-azaindoles. nih.gov

Combinatorial and Parallel Synthesis of Quinoxalinol Libraries

The generation of chemical libraries based on the quinoxalinol scaffold is a powerful strategy for exploring a wide chemical space. Combinatorial chemistry and parallel synthesis techniques are well-suited for this purpose, enabling the rapid production of a large number of distinct but structurally related compounds. nih.gov

Methodologies for building these libraries include:

Solid-Phase Synthesis: The quinoxalinol core can be anchored to a solid support, allowing for sequential reactions and purifications to be carried out efficiently. The "split-and-pool" approach is a classic solid-phase method for generating large combinatorial libraries. nih.gov

Solution-Phase Parallel Synthesis: This technique involves running multiple discrete reactions in parallel, often in microtiter plates. It is particularly useful for creating smaller, focused libraries. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of quinoxalinol derivatives. nih.govresearchgate.net

These high-throughput methods allow for systematic variation at the key diversification points of the this compound molecule, such as the C7-amino group, by reacting it with a library of acyl chlorides, sulfonyl chlorides, or isocyanates.

Table 2: Example of a Combinatorial Library Design from this compound

| Scaffold | Reagent 1 (R-COCl) | Reagent 2 (R'-SO₂Cl) | Resulting Library |

|---|---|---|---|

| This compound | Acetyl chloride | Benzenesulfonyl chloride | 7-Acetamido-3-methyl-2-quinoxalinol |

| Benzoyl chloride | Toluenesulfonyl chloride | 7-Benzamido-3-methyl-2-quinoxalinol | |

| 7-(Phenylsulfonamido)-3-methyl-2-quinoxalinol |

Post-Synthetic Modification and Conjugation

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. rsc.org This approach is highly valuable as it allows for the introduction of sensitive or complex functional groups that might not be compatible with the initial ring-forming reaction conditions. For this compound, the exocyclic amino group is a prime target for PSM.

Common PSM reactions include:

Acylation and Sulfonylation: Reaction with various acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides or cyano groups, or azo-coupling reactions to form dyes.

Conjugation: The amino group can serve as a handle for conjugation to other molecules, such as peptides, polymers, or reporter tags, to create more complex molecular systems or probes.

These modifications can be performed on the isolated compound, providing a versatile route to a vast range of derivatives with tailored properties. rsc.orgnih.gov

Novel Reaction Pathways and Green Chemistry Considerations in Quinoxalinol Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of quinoxalinols is no exception, with significant research dedicated to "green" alternatives to traditional methods. ekb.eg

Key green chemistry principles applied to quinoxalinol synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG). ijirt.orgripublication.com PEG-400, for instance, is non-toxic, inexpensive, and recyclable, and has been shown to be an effective medium for the synthesis of quinoxaline (B1680401) derivatives. ripublication.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption compared to conventional heating. researchgate.netijirt.org

Green Catalysts: The use of non-toxic and reusable catalysts is a cornerstone of green chemistry. For quinoxaline synthesis, catalysts like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water have been shown to be highly efficient. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The condensation reaction to form the quinoxalinol ring is inherently atom-economical, with water often being the only major byproduct.

One novel approach involves the use of starting materials derived from renewable resources. For example, ethyl gallate, a compound found in plants, has been explored as a sustainable starting material for quinoxaline synthesis. jocpr.com Adopting these green methodologies for the synthesis of this compound and its derivatives can significantly reduce the environmental impact of the process while maintaining high efficiency. ekb.egijirt.org

Advanced Spectroscopic and Structural Elucidation Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 7-Amino-3-methyl-2-quinoxalinol. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For quinoxaline (B1680401) derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while the methyl protons resonate at a higher field. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J values) reveal the neighboring relationships between protons, allowing for the assignment of each signal to a specific proton in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the quinoxaline ring system and the methyl group are indicative of their electronic environment. For instance, carbons bonded to electronegative atoms like nitrogen and oxygen will appear at lower field values.

Table 1: Representative NMR Data for Quinoxaline Derivatives

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| 6-Methyl-2,3-diphenylquinoxaline | 8.07 (d, J = 8.5 Hz, 1H), 7.96 (s, 1H), 7.60 (dd, J = 8.6, 1.8 Hz, 1H), 7.55 - 7.48 (m, 4H), 7.39 - 7.29 (m, 6H), 2.62 (s, 3H) | 153.45, 152.70, 141.42, 140.61, 139.83, 139.35, 132.42, 129.96, 129.95, 128.83, 128.81, 128.74, 128.35, 128.15, 22.04 |

| 6,7-dichloro-2-phenylquinoxaline | 9.32 (s, 1H), 8.27 (s, 1H), 8.23 (s, 1H), 8.18 (dd, J = 7.8, 1.7 Hz, 2H), 7.61 - 7.52 (m, 3H) | 152.66, 144.29, 141.12, 140.28, 136.00, 134.95, 134.03, 130.79, 130.20, 129.79, 129.29, 127.59 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of this compound. The compound has a molecular formula of C₉H₉N₃O and a molecular weight of approximately 175.19 g/mol . ontosight.ai HRMS provides a highly accurate mass measurement, which can confirm this molecular formula by distinguishing it from other potential formulas with the same nominal mass.

Furthermore, HRMS, particularly when coupled with techniques like electrospray ionization (ESI), is instrumental in identifying metabolites of quinoxaline compounds. In studies of related heterocyclic amines, ESI-MS has been used to identify various metabolites in biological samples. nih.gov For instance, in the analysis of 2-amino-3-methylimidazo[4,5-f]quinoline, new metabolites were identified by their mass-to-charge ratio (m/z) in the mass spectrum. nih.gov This capability is crucial for understanding the biotransformation pathways of this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis

For example, X-ray crystallographic studies on other heterocyclic compounds reveal detailed structural information, such as the adoption of a slightly distorted chair conformation in a thiomorpholine (B91149) ring. researchgate.net Such analyses also elucidate intermolecular interactions like hydrogen bonding, which stabilize the crystal lattice. nih.gov The conformation and configuration of related amino-sugar derivatives have been confirmed using single-crystal X-ray crystallography, highlighting the power of this technique in establishing absolute stereochemistry. nih.govresearchgate.net

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. These absorption bands are characteristic of the quinoxaline chromophore and can be influenced by the amino and methyl substituents.

Fluorescence spectroscopy provides insights into the molecule's ability to emit light after excitation. The fluorescence quantum yield and lifetime are important parameters that describe the efficiency and dynamics of the emission process. The sensitivity of the fluorescence properties of similar compounds to their local environment makes them useful as probes. researchgate.net For instance, the fluorescence of certain nonnatural amino acids shows significant shifts with changes in solvent polarity. researchgate.net

While specific UV-Vis and fluorescence data for this compound are not detailed in the provided search results, the general principles are applicable. Studies on related compounds, such as 2-amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline, have utilized UV absorption spectroscopy for characterization. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study its molecular vibrations. Each functional group (e.g., N-H, C=O, C-N, C-H) has characteristic vibrational frequencies, which appear as distinct bands in the IR and Raman spectra.

For example, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the quinoxalinol ring (in its keto tautomer), and C-H stretching of the methyl group and aromatic ring. The position and intensity of these bands can provide information about the bonding environment and intermolecular interactions. The structure and configuration of related compounds have been confirmed using IR spectroscopy in conjunction with other techniques. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 7-Amino-3-methyl-2-quinoxalinol. These methods allow for the detailed analysis of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

For quinoxaline (B1680401) derivatives, DFT calculations can elucidate the influence of substituents on the electronic landscape of the core ring system. The amino group at the 7-position and the methyl group at the 3-position of this compound are expected to modulate the electron density distribution, which in turn affects the molecule's reactivity and interaction with biological macromolecules. Calculated reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index provide quantitative measures of the molecule's chemical behavior.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates the propensity to donate electrons; higher values suggest greater reactivity as a nucleophile. |

| LUMO Energy | Indicates the propensity to accept electrons; lower values suggest greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. |

| Dipole Moment | Provides information about the overall polarity of the molecule, influencing its solubility and binding interactions. |

| Mulliken Charges | Describes the partial atomic charges, identifying potential sites for electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

In the context of ligand-target interactions, MD simulations can be used to assess the stability of a docked complex. Once a potential binding pose is identified through molecular docking, MD can simulate the behavior of the ligand-receptor complex in a more realistic, solvated environment. This allows for the analysis of the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period, providing a more rigorous assessment of the binding hypothesis.

Molecular Docking Studies for Predictive Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can be employed to screen potential biological targets and to hypothesize its mechanism of action. Quinoxaline derivatives have been investigated for a wide range of biological activities, and docking studies have been instrumental in identifying their interactions with various protein targets, such as kinases, polymerases, and receptors. For instance, various quinoxaline derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) to explore their potential as anticancer agents nih.govnih.gov.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can reveal plausible binding modes and key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to the binding affinity. This information is invaluable for understanding the structure-activity relationship and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxalinol derivatives, QSAR studies are crucial for understanding which molecular properties are key to their therapeutic effects and for designing new, more potent compounds.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for a set of quinoxalinol derivatives with known biological activities. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). Feature selection techniques, such as genetic algorithms, are often employed to identify the most relevant descriptors that correlate with the biological activity nih.gov.

Once a set of descriptors is selected, a mathematical model is built using statistical methods like multiple linear regression or partial least squares. The predictive power of the QSAR model is rigorously assessed through internal and external validation techniques to ensure its reliability for predicting the activity of new compounds nih.govmdpi.com.

Table 2: Common Types of Descriptors Used in QSAR Studies of Quinoxaline Derivatives

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors |

| Topological | Connectivity indices, Shape indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Hydrophobic | LogP (octanol-water partition coefficient) |

A validated QSAR model serves as a powerful tool for the rational design of novel quinoxalinol derivatives with enhanced biological activity. By analyzing the contribution of different descriptors to the activity, researchers can identify which structural features are beneficial or detrimental. For example, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to improved activity nih.govmdpi.com. This information guides the synthesis of new derivatives with a higher probability of success, thereby streamlining the drug discovery process mdpi.com.

In Silico Pharmacokinetic and ADME Predictions

In addition to predicting biological activity, computational methods are increasingly used to forecast the pharmacokinetic properties of drug candidates, a practice known as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. For this compound and its derivatives, in silico ADME profiling can provide early insights into their drug-likeness and potential liabilities.

Various computational models and software tools are available to predict a range of ADME properties based on the molecular structure. These predictions can help in prioritizing compounds for further experimental evaluation and in identifying potential issues that may need to be addressed through chemical modification.

Table 3: Key In Silico ADME Predictions for Drug Discovery

| ADME Property | Predicted Parameter | Significance |

| Absorption | Caco-2 permeability, Human intestinal absorption (HIA) | Predicts the extent of absorption from the gastrointestinal tract. |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma protein binding | Indicates the potential for CNS effects and the fraction of free drug available for therapeutic action. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction | Assesses the potential for drug-drug interactions and the metabolic stability of the compound. |

| Excretion | Renal clearance prediction | Estimates the rate at which the compound is cleared from the body via the kidneys. |

| Toxicity | hERG inhibition, Ames mutagenicity, Carcinogenicity | Provides an early warning of potential cardiotoxicity, mutagenicity, and other toxic effects. |

In Vitro and Pre Clinical Biological Activity Investigations

Mechanisms of Action at the Molecular and Cellular Level

Quinoxaline (B1680401) derivatives engage with various biological targets, leading to the modulation of critical cellular processes. This interaction is the basis for their observed anti-cancer and other pharmacological activities.

The ability of quinoxaline-based compounds to interact with enzymes and cellular receptors is a key aspect of their mechanism of action. Research has identified several key protein targets.

Derivatives of 3-methylquinoxalin-2(1H)-one have been designed and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical enzyme in angiogenesis. rsc.org The design of these inhibitors often involves a bicyclic quinoxaline structure that fits into the ATP binding pocket of the enzyme, with nitrogen atoms acting as hydrogen-bond acceptors to interact with the hinge region. rsc.org Similarly, novel 2-substituted-quinoxaline analogs have been shown to substantially suppress the activity of topoisomerase II, an enzyme crucial for DNA replication and a target for cancer therapy. nih.gov Other studies have identified quinoxaline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), with some compounds showing potent inhibition of EGFR with IC50 values in the sub-micromolar range.

In the context of receptor binding, quinoxaline-2,3-dione derivatives have been found to act as antagonists at excitatory amino acid receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainate receptors. nih.gov One racemic mixture, QXAA, was found to inhibit specific [3H]AMPA binding with an IC50 value of 0.69 µM. nih.gov Further studies revealed stereospecificity, with the S-isomer being significantly more potent in binding assays than the R-isomer. nih.gov

Table 1: Enzyme and Receptor Inhibition by Quinoxaline Derivatives

| Compound/Derivative Class | Target | Activity | Reference |

|---|---|---|---|

| 3-methylquinoxalin-2(1H)-one derivatives | VEGFR-2 | IC50 range of 2.9 - 5.4 µM | rsc.org |

| 2-substituted-quinoxaline analog (3b) | Topoisomerase II | Significant suppression | nih.gov |

| Novel Quinoxaline derivative (13) | EGFR | IC50 = 0.4 µM | |

| Novel Quinoxaline derivative (13) | COX-2 | IC50 = 0.46 µM |

This table is for illustrative purposes and synthesizes data from multiple studies on various quinoxaline derivatives.

A significant focus of research has been the ability of quinoxaline derivatives to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

One study found that a promising 3-methylquinoxaline derivative, compound 11e, induced apoptosis in 49.14% of HepG2 (liver cancer) cells, compared to just 9.71% in control cells. rsc.org This compound also caused cell cycle arrest at the G2/M phase and significantly increased the levels of pro-apoptotic proteins Caspase-3, Caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2. rsc.org

Another investigation using a 2-substituted-quinoxaline analog (compound 3b) on MCF-7 breast cancer cells revealed that it triggered apoptosis and induced cell cycle arrest at the G1 transition. nih.gov Flow cytometry analysis showed an increased percentage of cells in the G2/M and pre-G1 phases following treatment. nih.gov Other research on different quinoxaline derivatives demonstrated cell cycle arrest at the G2/M phase in HCT116 colon carcinoma cells.

Table 2: Effects of Quinoxaline Derivatives on Cellular Pathways in Cancer Cell Lines

| Derivative | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Compound 11e (3-methylquinoxaline) | HepG2 (Liver) | Apoptosis Induction & G2/M Arrest | ↑ Caspase-3/9, ↑ BAX, ↓ Bcl-2 | rsc.org |

| Compound 3b (2-substituted-quinoxaline) | MCF-7 (Breast) | Apoptosis Induction & G1/G2/M Arrest | Not specified | nih.gov |

This table summarizes findings from different studies on various quinoxaline derivatives to illustrate their effects on cellular pathways.

Quinoxaline derivatives can influence cellular function by altering the expression of key genes. Studies have shown that these compounds can modulate signaling pathways that control gene transcription.

For instance, quinoxaline 1,4-dioxides have been identified as potent modulators of Hypoxia-Inducible Factor-1alpha (HIF-1α) expression. nih.gov By inhibiting HIF-1α, these compounds also suppress the secretion of Vascular Endothelial Growth Factor (VEGF), a key protein in angiogenesis. nih.gov Another quinoxaline derivative, GK13, was found to inhibit the enzyme Transglutaminase 2, which in turn prevents NF-κB activation and reduces the expression of pro-survival factors like BCl-2.

In the context of antiviral activity, certain quinoxaline derivatives have been shown to reduce the expression of viral genes, supporting their mechanism of action against pathogens like the H1N1 influenza virus. mdpi.com Furthermore, some derivatives can regulate the expression of proteins involved in cell migration, such as N-cadherin, E-cadherin, and vimentin, by modulating the wnt/β-catenin signaling pathway. nih.gov

Antimicrobial Activity in Microbiological Assays

The quinoxaline nucleus is a well-established scaffold for the development of antimicrobial agents, with derivatives showing efficacy against a broad spectrum of bacteria, fungi, and viruses. nih.govresearchgate.net

Quinoxaline-based compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action for some of these compounds involves compromising the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell death. youtube.com

Studies have tested derivatives against a panel of clinically relevant bacteria, including multidrug-resistant (MDR) isolates. youtube.com For example, a series of C-2 amine-substituted quinoxaline analogues showed good to moderate activity, with compound 5p being identified as a potent broad-spectrum agent. youtube.com Molecular modeling studies suggest that some derivatives may act by binding to the quinolone-binding site of bacterial DNA gyrase.

Table 3: Antibacterial Activity of Selected Quinoxaline Derivatives

| Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5p | S. aureus | 4 | youtube.com |

| Compound 5p | B. subtilis | 8 | youtube.com |

| Compound 5p | MRSA | 8 | youtube.com |

| Compound 5p | E. coli | 4 | youtube.com |

| Compound 5m | S. aureus | 4 | youtube.com |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible bacterial growth. Data is from a study on a specific series of derivatives.

Beyond bacteria, the antimicrobial spectrum of quinoxalines extends to fungi and viruses.

Antifungal Activity: Numerous quinoxaline derivatives have been reported to possess antifungal properties. nih.govresearchgate.net They have been tested in vitro against common fungal pathogens like Aspergillus niger and Candida albicans, with fluconazole (B54011) often used as a standard for comparison. researchgate.net A series of quinolinylhydrazide derivatives showed particularly impressive activity against Rhizoctonia solani, with 29 compounds having EC50 values below 1.00 µg/mL. Another study highlighted the efficacy of 3-hydrazinoquinoxaline-2-thiol (B1673409) against various Candida species, including C. glabrata and C. parapsilosis, showing higher efficacy than Amphotericin B against most clinical isolates of C. albicans.

Antiviral Activity: The quinoxaline scaffold is a promising platform for the development of antiviral drugs. mdpi.com Derivatives have shown activity against a range of viruses, including human cytomegalovirus (HCMV) and hepatitis B virus (HBV). mdpi.com A key target for some quinoxaline-based compounds is the highly conserved NS1 protein of the influenza virus; by fitting into a cavity on this protein, the compounds can block viral replication. mdpi.com More recently, research has focused on their potential against respiratory pathogens, with some derivatives showing inhibitory activity against the proteases of SARS-CoV-2 and the H1N1 influenza virus.

Antiprotozoal Activity in Model Systems

Currently, there is no publicly available scientific literature or data detailing the evaluation of 7-Amino-3-methyl-2-quinoxalinol for antiprotozoal activity against model organisms.

Antineoplastic Activity in Cancer Cell Lines

The primary focus of research on this compound has been its potential as an antineoplastic agent. The compound was selected by the National Cancer Institute (NCI) for screening against their panel of 60 human cancer cell lines, indicating its potential in this area.

As part of the Developmental Therapeutics Program (DTP) at the NCI, this compound, identified by the NSC number 646371 , was evaluated for its ability to inhibit the growth of a diverse panel of human tumor cell lines. The NCI-60 screen is a well-established platform that assesses the anticancer activity of compounds against 60 different human cancer cell lines, representing nine distinct cancer types: leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

The screening methodology involves exposing the cancer cells to the compound at various concentrations and measuring the effect on cell growth. The results are typically expressed in terms of three parameters:

GI50: The concentration required to inhibit cell growth by 50%.

TGI: The concentration required to cause total growth inhibition.

LC50: The concentration required to kill 50% of the cells.

While it is documented that NSC 646371 was tested in this extensive screen, the specific, detailed quantitative results (GI50, TGI, and LC50 values) for each of the 60 cell lines are not available in the publicly accessible NCI database at this time. Therefore, a detailed data table of its activity across the full panel cannot be provided. The inclusion of the compound in this screening program, however, underscores its recognition as a candidate for anticancer research.

An essential aspect of anticancer drug discovery is determining a compound's selectivity, meaning its ability to target cancer cells while sparing normal, healthy cells. There is currently no publicly available research or data from specific studies designed to evaluate the cytotoxic or growth-inhibitory effects of this compound on non-malignant cell lines. The standard NCI-60 panel consists exclusively of cancer cell lines, and therefore this screen does not provide data on selectivity against normal cells.

Other Exploratory In Vitro Bioactivities

Beyond its evaluation as a potential anticancer agent, the broader biological activity of this compound has been subject to preliminary investigation.

No specific studies or data are available in the public domain that report on the investigation of this compound for anti-inflammatory properties using cellular models, such as those involving the measurement of inflammatory mediators like nitric oxide or cytokines.

There is no publicly accessible scientific literature that has reported on the antioxidant capacity of this compound. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been documented for this specific compound.

Advanced Applications and Material Science Potential

Development of Fluorescent Probes and Sensors

There is no specific information available in the searched scientific literature detailing the development of 7-Amino-3-methyl-2-quinoxalinol as a fluorescent probe or sensor. Research on fluorescent sensors often involves quinoline (B57606) and quinoxaline (B1680401) derivatives, but studies explicitly designing probes from this compound for specific analytes or optimizing its photophysical properties for imaging are not present in the search results.

Coordination Chemistry and Metal Complexation with Quinoxalinol Ligands

While the coordination chemistry of quinoxaline-based ligands and other amino acid derivatives with various metal ions is a broad field of study, there is no specific literature detailing the synthesis, characterization, or application of metal complexes formed directly with this compound as a ligand.

Synthesis and Characterization of Metal Complexes

No studies were found that report the synthesis and characterization of metal complexes specifically using this compound. The existing literature focuses on other related structures, such as Schiff bases derived from aminoquinolines or complexes with different amino acids. bepls.comjocpr.comscirp.org

Exploration of Catalytic Applications

The catalytic activity of transition metal complexes with various organic ligands, including those structurally related to amino acids, is well-documented for reactions like oxidation and asymmetric alkylation. scirp.orgsemanticscholar.orgnih.gov However, there are no specific reports on the catalytic applications of metal complexes derived from this compound.

Potential in Ion Recognition and Extraction

The search did not yield any information regarding the use or potential of this compound or its metal complexes in the fields of ion recognition or extraction.

Applications in Agrochemical Research

The quinoxaline structural motif is a recognized pharmacophore in the development of new agrochemicals. Various derivatives have demonstrated a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. acs.orgnih.gov This has spurred research into designing and synthesizing novel quinoxaline-based compounds for crop protection.

For instance, certain quinoxalinone derivatives have been identified as potent herbicides. One study highlighted a compound, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, which acts as a protoporphyrinogen (B1215707) oxidase-inhibiting herbicide. acs.org This mode of action is a key target for many commercial herbicides. The same study also found that this compound and a related derivative, 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one, exhibited significant fungicidal activity against the plant pathogen Colletotrichum species. acs.org

Although specific studies detailing the agrochemical activities of this compound are not prevalent in publicly accessible literature, the known bioactivities of analogous compounds suggest it could be a valuable lead structure for developing new pesticides. The presence of the amino group at the 7-position could particularly influence its biological profile and selectivity.

Table 1: Examples of Bioactive Quinoxaline Derivatives in Agrochemical Research

| Compound Name | Type of Activity | Target/Mode of Action |

| 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile | Herbicide, Fungicide | Protoporphyrinogen oxidase inhibitor, effective against Colletotrichum species |

| 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one | Herbicide, Fungicide | Effective against Colletotrichum species |

This table is generated based on data for analogous compounds and is for illustrative purposes.

Utilization as Synthetic Intermediates for Complex Organic Molecules

Quinoxaline derivatives are highly valued as synthetic intermediates due to their versatile reactivity and the ability of the quinoxaline core to be incorporated into larger, more complex molecular architectures. tandfonline.com The fused heterocyclic system provides a stable and modifiable platform for the construction of novel organic compounds with diverse applications, including pharmaceuticals and functional materials. nih.govresearchgate.net

The functional groups present in this compound—the amino, hydroxyl (in its tautomeric quinoxalinol form), and methyl groups—offer multiple reaction sites for further chemical transformations. The amino group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The quinoxalinol moiety can participate in O-alkylation and other modifications.

The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This fundamental reaction allows for the introduction of various substituents onto the pyrazine (B50134) ring of the quinoxaline system. The inherent reactivity of the quinoxaline ring system itself also permits further functionalization.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented, the general utility of quinoxalines as building blocks is well-established. They serve as precursors for the synthesis of fused heterocyclic systems and other elaborate structures. The development of new synthetic methodologies, including green chemistry approaches, continues to expand the toolkit for working with quinoxaline intermediates. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Undiscovered Biological Targets and Mechanisms

The quinoxaline (B1680401) scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov However, the specific molecular targets and intricate mechanisms of action for 7-Amino-3-methyl-2-quinoxalinol remain largely uncharacterized. A critical future direction is the systematic identification of its direct binding partners and the signaling pathways it modulates.

Initial investigations have included this compound in broad-based screenings, such as the NCI60 human tumor cell line screen, which suggests potential anticancer activity. nih.gov Future studies should move beyond general screening to pinpoint the precise proteins or nucleic acids with which the compound interacts to exert its effects. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction can be employed to "fish" for its biological targets in complex cellular systems. Understanding these targets is the foundational step for rational drug development and for predicting both efficacy and potential off-target effects.

Table 1: Potential Biological Target Classes for this compound Based on Quinoxaline Scaffolds

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Kinases | Many quinoxaline derivatives are known to inhibit protein kinases, which are crucial in cancer cell signaling. | Oncology |

| DNA and Associated Enzymes | The planar aromatic structure of the quinoxaline ring allows for intercalation into DNA or interaction with enzymes like topoisomerases. | Oncology, Infectious Diseases |

| Microbial Enzymes | Quinoxalines have shown activity against various bacteria and fungi; specific essential enzymes in these pathogens could be targets. | Infectious Diseases |

| Inflammatory Pathway Proteins | Given the anti-inflammatory potential of some quinoxalines, targets could include enzymes like cyclooxygenases (COX) or signaling proteins like NF-κB. | Inflammatory Disorders |

Exploration of Multi-Target Directed Ligand Design Strategies

Complex multifactorial diseases, such as neurodegenerative disorders and many cancers, often involve the dysregulation of multiple biological pathways. The traditional "one-target, one-drug" approach can be insufficient for these conditions. The development of Multi-Target Directed Ligands (MTDLs) represents a promising therapeutic strategy that aims to modulate several targets simultaneously with a single chemical entity. tandfonline.comias.ac.in

The quinoxaline core is an excellent scaffold for MTDL design due to its versatile chemistry, which allows for the incorporation of various pharmacophoric elements. tandfonline.com For instance, research on other quinoxaline derivatives has successfully produced MTDLs for Alzheimer's disease by combining structural features required to inhibit acetylcholinesterase (AChE) and BACE-1, and to antagonize H₃ receptors. tandfonline.com

Future research should explore the potential of this compound as a starting point for creating novel MTDLs. By functionalizing the amino group or other positions on the quinoxaline ring, it may be possible to design hybrids that, for example, combine kinase inhibition with anti-inflammatory activity or target multiple resistance mechanisms in bacteria.

Table 2: Conceptual Framework for MTDL Design from this compound

| Design Step | Description | Example Application |

| 1. Identify Targets | Select two or more validated targets involved in the pathophysiology of a complex disease. | For cancer: A specific receptor tyrosine kinase and a protein involved in angiogenesis. |

| 2. Pharmacophore Analysis | Analyze the key structural features of known inhibitors for each selected target. | Identify the hydrogen bond donors/acceptors and hydrophobic regions necessary for binding to each target. |

| 3. Scaffold Integration | Use this compound as a core scaffold. | Modify the compound by adding linker-connected fragments that satisfy the pharmacophoric requirements of the multiple targets. |

| 4. Synthesis & Optimization | Synthesize the designed hybrid compounds and evaluate their activity against each target. | Iteratively refine the chemical structure to balance potency and achieve a desired pharmacological profile. |

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govchromatographyonline.com These computational tools can be powerfully applied to the future development of this compound and its analogs.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to design novel quinoxaline derivatives with desired properties. nih.govresearchgate.net These models can explore a vast chemical space to propose structures that are synthetically accessible and optimized for specific biological activities, improved pharmacokinetic profiles, and reduced toxicity. mdpi.com

Furthermore, predictive ML models can be built to screen virtual libraries of quinoxaline analogs for their likely activity against various targets, their solubility, and their metabolic stability, thus prioritizing the most promising candidates for synthesis and experimental testing. tandfonline.com This in silico approach significantly reduces the time and cost associated with traditional hit-to-lead optimization.

Table 3: Applications of AI and ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models create novel molecules with specific desired properties from scratch. | Rapidly identify new, patentable quinoxaline structures with high predicted efficacy. |

| Virtual Screening | Predictive models score large libraries of virtual compounds against a biological target. | Efficiently screen millions of potential analogs to find the most promising candidates for synthesis. |

| Property Prediction | Models predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritize compounds with better drug-like properties and lower potential for safety issues early in development. mdpi.com |

| Retrosynthesis Planning | AI tools predict synthetic routes for novel, computer-generated molecules. | Ensure that the designed compounds are synthetically feasible and provide a roadmap for their chemical synthesis. |

Development of Advanced Analytical Methodologies for Detection and Quantification

As research into this compound and its derivatives progresses, the need for sensitive, specific, and robust analytical methods for their detection and quantification in various matrices becomes paramount. While general methods for quinoxalines exist, future work should focus on developing and validating methods specifically tailored to this compound and its potential metabolites in biological fluids (e.g., plasma, urine) and tissues.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful technique for this purpose, offering high sensitivity and specificity. nih.govnih.govtandfonline.com Method development would involve optimizing sample preparation (e.g., solid-phase extraction), chromatographic separation on appropriate columns (like C18), and mass spectrometric conditions (e.g., multiple reaction monitoring). nih.govnih.govchromatographyonline.com

Additionally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Visible spectroscopy will be essential for structural confirmation and characterization of newly synthesized analogs. ias.ac.in The development of fluorescent probes based on the quinoxalinol scaffold could also be explored for imaging applications in cells and tissues.

Table 4: Advanced Analytical Techniques for the Study of this compound

| Technique | Principle | Application |

| HPLC-MS/MS | Separates the compound from a complex mixture, followed by highly sensitive and specific mass-based detection and quantification. | Quantifying compound levels in pharmacokinetic studies; detecting metabolites in biological samples. tandfonline.comtandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile derivatives of the compound before mass-based detection. | Analysis of the compound or its metabolites after appropriate derivatization, especially in metabolic studies. nih.gov |

| High-Resolution NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure and chemical environment of atoms. | Unambiguous structure elucidation of the parent compound and its synthetic derivatives. ias.ac.in |

| FT-IR and Raman Spectroscopy | Measures the vibrational frequencies of chemical bonds to identify functional groups. | Confirming the chemical structure and studying intermolecular interactions. ias.ac.inmdpi.com |

| Fluorescence Spectroscopy | Measures the emission of light from the compound after excitation at a specific wavelength. | Developing sensitive detection methods and potentially creating fluorescent probes for cellular imaging. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 7-Amino-3-methyl-2-quinoxalinol with high purity?

- Methodology : Utilize nucleophilic substitution reactions with intermediates like brominated quinoline derivatives (e.g., bromide 26 in ). Optimize reaction conditions (e.g., microwave irradiation for faster kinetics) and employ column chromatography for purification. Confirm purity via NMR and HRMS, as demonstrated in the synthesis of compounds 9–11 .

Q. How can NMR spectroscopy resolve ambiguities in the structural confirmation of this compound derivatives?

- Methodology : Assign key signals in -NMR (e.g., aromatic protons at δ 6.8–8.5 ppm) and -NMR (e.g., carbonyl carbons at δ 160–170 ppm). Cross-validate with 2D techniques (COSY, HSQC) and compare spectral data to structurally similar compounds like those in (e.g., pyrimidin-2-ylamine derivatives) .

Q. What protective groups are optimal for amino functionalities during quinoxaline synthesis?

- Methodology : Use tert-butoxycarbonyl (Boc) or acetyl groups to protect the amino group during coupling reactions. Deprotect with mild bases (e.g., KCO) to avoid side reactions, as shown in the synthesis of trihydrochloride derivatives in .

Advanced Research Questions

Q. How do substituents on the quinoxaline core influence antioxidant activity?

- Methodology : Synthesize analogs with varying substituents (e.g., methoxy, chloro, or methyl groups at position 3 or 7). Evaluate antioxidant activity via DPPH/ABTS assays and correlate results with electronic (Hammett σ values) or steric parameters. highlights the role of trimethoxy-phenyl groups in enhancing activity .

Q. What mechanistic insights explain the photoreduction of 3-methylquinoxalin-2-ones by amino acids?

- Methodology : Conduct time-resolved fluorescence or transient absorption spectroscopy to study electron transfer kinetics. Compare rate constants for reactions with glycine vs. phenylglycine, as in , where N-phenylglycine acts as a more efficient reductant due to its electron-rich aromatic system .

Q. How can contradictory spectral data in structural studies be systematically addressed?

- Methodology : Apply multi-technique validation (e.g., HRMS for molecular formula, /-NMR for connectivity, and X-ray crystallography for absolute configuration). For example, resolves discrepancies in ESIMS/HRMS data by confirming calculated vs. observed m/z values .

Q. What constraints lead to over-parameterization in structure-activity relationship (SAR) models for quinoxaline derivatives?

- Methodology : Use constraint-based random simulation (e.g., ) to identify over-constrained variables (e.g., steric hindrance from bulky substituents). Validate models via leave-one-out cross-validation and adjust descriptors (e.g., lipophilicity, H-bonding capacity) .

Key Notes

- Synthesis : Prioritize microwave-assisted reactions for time efficiency and reduced side products .

- Characterization : Combine HRMS with isotopic pattern analysis to distinguish isobaric compounds .

- Biological Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design assays aligned with translational goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.